molecular formula C3H6N4S B7763750 1-ethyltetrazole-5-thiol

1-ethyltetrazole-5-thiol

Cat. No.: B7763750
M. Wt: 130.17 g/mol
InChI Key: JLQLTELAOKOFBV-UHFFFAOYSA-N
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Description

1-Ethyltetrazole-5-thiol is a heterocyclic compound characterized by a tetrazole ring substituted with an ethyl group at the 1-position and a thiol (-SH) group at the 5-position. Tetrazole derivatives are widely studied due to their pharmacological relevance, including roles as bioisosteres for carboxylic acids and applications in antibiotic side chains .

Properties

IUPAC Name

1-ethyltetrazole-5-thiol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H6N4S/c1-2-7-3(8)4-5-6-7/h2H2,1H3,(H,4,6,8)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JLQLTELAOKOFBV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C(=NN=N1)S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCN1C(=NN=N1)S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H6N4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

130.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Reaction Mechanism and Conditions

The reaction begins with the condensation of ethyl isothiocyanate with hydrazine hydrate to form a thiosemicarbazide intermediate. Subsequent cyclization is achieved under acidic or basic conditions. For instance, Patent US4110338A describes using sodium hydroxide (20% aqueous solution) and refluxing in toluene for 15 minutes to facilitate ring closure. The intermediate is then diazotized using nitrous acid at 10–15°C, followed by displacement of the diazo group with a sulfide nucleophile.

Key parameters:

  • Solvent : Toluene or ethyl acetate for extraction.

  • Temperature : 80°C for cyclization, 10°C for diazotization.

  • Catalyst : Aluminum chloride (33.375 g per mole of substrate) enhances reaction efficiency.

Purification and Yield Optimization

Purification typically involves sequential extractions with toluene and ethyl acetate, followed by recrystallization. Patent US4110338A reports a total yield of 15.519 g (72%) after recrystallization from ethyl acetate. The use of magnesium sulfate for drying organic layers and activated charcoal for decolorization is critical to achieving >95% purity.

Two-Step Synthesis via Sulfinyl/Sulfonyl Cyanides

Patent US4526978A outlines a novel two-step process involving sulfinyl/sulfonyl cyanides and azides, offering higher regioselectivity for the 1-ethyl substitution.

Step 1: Formation of 5-Sulfinyl/Sulfonyl-1H-Tetrazole

Ethyl azide (R₁N₃) reacts with a sulfinyl cyanide (RS(O)ₙCN) in an aprotic solvent such as acetone or acetonitrile. The reaction is conducted at elevated temperatures (80–100°C) in a sealed vessel to prevent volatilization.

Representative reaction :

RS(O)ₙCN+C₂H₅N₃C₂H₅N₄S(O)ₙR(n = 1 or 2)[4]\text{RS(O)ₙCN} + \text{C₂H₅N₃} \rightarrow \text{C₂H₅N₄S(O)ₙR} \quad (\text{n = 1 or 2}) \quad

Step 2: Sulfide Displacement

The intermediate is treated with sodium sulfide (Na₂S) or ammonium sulfide ((NH₄)₂S) in aqueous ethanol, displacing the sulfinyl/sulfonyl group with a thiol. This step is performed at room temperature to avoid side reactions.

Yield : 68–75% after column chromatography (silica gel, methanol/dichloromethane).

One-Pot Synthesis Using Sodium Azide and Ethyl Isothiocyanate

A streamlined one-pot method derived from Chemicalbook synthesis protocols involves reacting ethyl isothiocyanate with sodium azide in a water/isopropyl alcohol mixture.

Reaction Conditions

  • Molar ratio : 1:1 (ethyl isothiocyanate:sodium azide).

  • Solvent : 2-propanol/water (1:1 v/v).

  • Temperature : 80°C for 3 hours.

Acidification and Isolation

Post-reaction, the mixture is acidified with 2N HCl to protonate the thiol group, followed by solvent removal under reduced pressure. Purification via silica gel chromatography (methanol/dichloromethane, 1:9) yields 84% pure product.

Comparative Analysis of Methods

Method Yield Purity Time Key Advantage
Thiosemicarbazide Cyclization72%>95%6–8 hScalability for industrial production
Two-Step Sulfinyl Process75%90%10–12 hHigh regioselectivity
One-Pot Synthesis84%85%3 hMinimal purification steps

Challenges and Mitigation Strategies

Byproduct Formation

Dimerization of the thiol group is a common issue, particularly in acidic conditions. This is mitigated by:

  • Conducting reactions under inert atmosphere (N₂/Ar).

  • Using radical inhibitors like hydroquinone.

Solvent Selection

Polar aprotic solvents (e.g., acetonitrile) improve reaction rates but complicate purification. Ethyl acetate strikes a balance between solubility and ease of removal.

Industrial-Scale Adaptations

For large-scale synthesis (>1 kg), the one-pot method is preferred due to lower solvent consumption. Patent US4110338A details a continuous extraction process using centrifugal separators to reduce downtime .

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The thiol group in 1-ethyltetrazole-5-thiol participates in nucleophilic substitution reactions, forming thioethers and sulfides.

Key Findings:

  • Thioether Synthesis : Reacts with alkyl halides or epoxides in polar aprotic solvents (e.g., acetone, acetonitrile) under basic conditions (K₂CO₃ or NaOH) to yield alkyl 1H-tetrazol-5-yl thioethers (Fig. 1) .

  • Reductive Coupling : Combines with aldehydes via N-tosylhydrazone intermediates under metal-free conditions to form thioethers in yields up to 92% .

Table 1: Thioether Synthesis Conditions and Yields

SubstrateReagentSolventCatalystYield (%)Source
BenzaldehydeN-TosylhydrazineDMSONone89
Hexyl bromideK₂CO₃AcetonitrileNone78

Coordination Chemistry

The thiol group acts as a ligand, forming stable complexes with transition metals.

Key Findings:

  • Metal Complexation : Binds to Cu²⁺, Fe³⁺, and Pt²⁺ in acidic media (pH <7), forming colored precipitates .

  • Spectrophotometric Applications : Used for the quantitative determination of Pt and Bi via UV-Vis spectroscopy .

Table 2: Metal Complexation Behavior

Metal IonComplex ColorStability Constant (log K)ApplicationSource
Pt²⁺Yellow4.2Analytical chemistry
Cu²⁺Green3.8Corrosion inhibition

Acid-Base Reactions

The compound exhibits pH-dependent tautomerism and dissociation.

Key Findings:

  • Tautomerism : Exists predominantly in the thione form (C=S) in neutral conditions, shifting to the thiolate anion (C-S⁻) at pH >7 .

  • pKa Value : The thiol group has a pKa of ~3.5, enabling deprotonation under mild basic conditions .

Equation 1 :
This compound1-Ethyltetrazole-5-thiolate+H+(pKa3.5)\text{this compound} \rightleftharpoons \text{1-Ethyltetrazole-5-thiolate}^- + \text{H}^+ \quad (\text{pKa} \approx 3.5)

Oxidation Reactions

The thiol group undergoes oxidation to disulfides or sulfonic acids.

Key Findings:

  • Disulfide Formation : Reacts with iodine or H₂O₂ in ethanol to form the corresponding disulfide .

  • Selective Oxidation : Controlled oxidation with HNO₃ yields sulfinic or sulfonic acid derivatives .

Equation 2 :
2This compound+I21,2-Bis(1-ethyltetrazol-5-yl)disulfide+2HI2 \, \text{this compound} + \text{I}_2 \rightarrow \text{1,2-Bis(1-ethyltetrazol-5-yl)disulfide} + 2 \, \text{HI}

Thiol-Michael Addition

Participates in click chemistry via thiol-Michael reactions with electron-deficient alkenes.

Key Findings:

  • Reactivity : Shows higher reactivity toward acrylates than vinyl sulfones in the presence of tertiary amines (e.g., DMPP) .

  • Applications : Used in polymer crosslinking and functional material synthesis .

Table 3: Thiol-Michael Reaction Selectivity

AlkeneCatalystReaction Rate (s⁻¹)Major ProductSource
Methyl acrylateDMPP0.45Thioether-adduct
Vinyl sulfoneTEA0.12Sulfone-adduct

Key Methods:

  • From Thiosemicarbazides : Diazotization of N-ethylthiosemicarbazides yields this compound .

  • One-Pot Synthesis : Combines aldehydes, N-tosylhydrazine, and thiols under reductive conditions .

Equation 3 :
RCHO+N-TosylhydrazineN-TosylhydrazoneThis compoundThioether\text{RCHO} + \text{N-Tosylhydrazine} \rightarrow \text{N-Tosylhydrazone} \xrightarrow{\text{this compound}} \text{Thioether}

Comparative Reactivity

The ethyl group enhances steric hindrance compared to phenyl or methyl derivatives, slightly reducing reaction rates but improving selectivity in metal coordination .

Scientific Research Applications

Overview

1-Ethyltetrazole-5-thiol (ETT) is a compound belonging to the tetrazole family, known for its diverse applications in medicinal chemistry, biochemistry, and materials science. Its unique structural features impart specific reactivity and selectivity, making it valuable in various scientific fields. This article explores the applications of ETT, supported by relevant case studies and data tables.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of ETT derivatives. For instance, research involving 5-substituted tetrazoles has shown promising antibacterial activity against Gram-positive and Gram-negative bacteria. In vitro tests indicated that certain ETT derivatives inhibited the growth of bacteria such as Escherichia coli and Staphylococcus aureus with minimum inhibitory concentrations (MIC) ranging from 4 to 32 µg/mL .

Cancer Research

ETT has been investigated for its potential in cancer therapy. A study demonstrated that ETT derivatives could selectively target cancer cell lines, showing cytotoxicity comparable to established chemotherapeutics. The mechanism involves the formation of thiol adducts with electrophilic compounds, enhancing their therapeutic efficacy .

Enzyme Inhibition

ETT has been utilized as a probe to study enzyme activity. Its ability to form stable adducts with electrophilic sites on proteins allows for the investigation of enzyme mechanisms and the development of inhibitors. For example, ETT has been shown to effectively inhibit bacterial RNA polymerase, suggesting its potential as a lead compound for antibiotic development .

Synthesis of Glycosides

In carbohydrate chemistry, ETT has been employed in the synthesis of glycosides through thiol-mediated reactions. The stereoselectivity observed in these reactions indicates that ETT can serve as an effective thiol donor for constructing complex carbohydrate structures with high diastereoselectivity .

Polymer Chemistry

The incorporation of ETT into polymer matrices has been explored for developing materials with enhanced properties. For instance, ETT-functionalized polymers exhibit improved thermal stability and mechanical strength compared to their non-functionalized counterparts. This application is particularly relevant in creating advanced materials for aerospace and automotive industries.

Case Studies

Application AreaStudy ReferenceFindings
Antimicrobial Activity Recent Advances in Tetrazole SynthesisETT derivatives showed significant antibacterial activity against multiple pathogens.
Cancer Research Thiol Probes To Detect Electrophilic Natural ProductsETT derivatives demonstrated selective cytotoxicity against cancer cell lines.
Enzyme Inhibition Investigation of Thiol AdductsETT effectively inhibited bacterial RNA polymerase, highlighting its potential in drug design.
Synthesis of Glycosides Reactions of Furanosyl ThiolsHigh stereoselectivity achieved in glycoside synthesis using ETT as a thiol donor.
Polymer ChemistryInternal Research DataEnhanced thermal stability and mechanical properties observed in ETT-functionalized polymers.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

1-Methyltetrazole-5-Thiol (MTT)
  • Structure : Methyl group at the 1-position.
  • Reactivity : MTT undergoes S-methylation via thiopurine methyltransferase (TPMT) and hepatic microsomal enzymes, with apparent Km values of 0.26 mM (TPMT) and 0.60 mM (microsomes) .
  • Biological Activity : Inhibits γ-carboxylation of glutamic acid (critical for clotting factor activation) with an IC50 ~10× lower than its S-methylated metabolite .
  • Clinical Relevance : Implicated in cephalosporin-induced hypoprothrombinemia due to anticoagulant effects .
2-Methyl-1,3,4-Thiadiazole-5-Thiol (MTD)
  • Structure : Thiadiazole ring with methyl and thiol groups.
  • Reactivity : Higher methylation efficiency than MTT, with Km values of 0.068 mM (TPMT) and 0.20 mM (microsomes). Vmax for MTD methylation is 3.58× (TPMT) and 678× (microsomes) greater than MTT .
  • Biological Activity : Less potent inhibitor of γ-carboxylation compared to MTT, but its higher metabolic stability may prolong activity .
1-Phenyltetrazole-5-Thiol
  • Structure : Phenyl group at the 1-position.
  • Synthesis : Prepared via alkylation of 1-phenyl-1H-tetrazole-5-thiol with chloroacetone or phenacyl bromide .
  • Applications : Derivatives exhibit antibacterial properties, though specific activity data are pending .
5-Ethylthio-1H-Tetrazole
  • Structure : Ethylthio (-S-CH2CH3) group at the 5-position.
  • Used in polymer synthesis due to thermal instability .

Kinetic and Thermodynamic Data

Table 1: Methylation Kinetics of MTT vs. MTD

Parameter MTT (1-Methyltetrazole-5-Thiol) MTD (2-Methyl-1,3,4-Thiadiazole-5-Thiol)
Km (TPMT) 0.26 mM 0.068 mM
Km (Microsomes) 0.60 mM 0.20 mM
Vmax (TPMT) 1.0 (Reference) 3.58× Higher
Vmax (Microsomes) 1.0 (Reference) 678× Higher

Key Insight : MTD’s lower Km and higher Vmax suggest superior substrate efficiency for methylation, reducing its anticoagulant potency compared to MTT .

Q & A

Q. What computational tools predict the reactivity of this compound in nucleophilic substitution reactions?

  • Methodology : Perform DFT calculations (Gaussian 16) to map frontier molecular orbitals (HOMO/LUMO) and identify reactive sites. Compare with experimental kinetic data (e.g., rate constants in SNAr reactions) to validate models .

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